N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide
Description
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide is a compound that features a pyrazole and an indole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while indoles are significant due to their presence in many natural products and pharmaceuticals . This compound combines these two important heterocyclic structures, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-6-11(18-17-9)8-15-14(19)13-7-10-4-2-3-5-12(10)16-13/h2-7,16H,8H2,1H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILMJVKRIWNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CNC(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring . This is followed by a coupling reaction with an indole derivative under suitable conditions, such as the use of a base and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of heterogeneous catalysts, microwave-assisted reactions, or other advanced techniques to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Tetrahydrofuran, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole and indole moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: Another compound featuring a pyrazole moiety, used in early discovery research.
Quinolinyl-pyrazoles: Compounds that combine pyrazole and quinoline structures, studied for their pharmacological properties.
Uniqueness
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide is unique due to its combination of pyrazole and indole moieties, which are both significant in medicinal chemistry. This dual structure allows for a wide range of reactivity and potential biological activities, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
